Fluoxymesterone: A Technical Guide to Synthesis and Chemical Properties
Fluoxymesterone: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoxymesterone (B1673463), a potent synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) characterized by a fluoro group at the C9α position, a hydroxyl group at the C11β position, and a methyl group at the C17α position. This modification significantly increases its androgenic and anabolic potency compared to methyltestosterone. This in-depth technical guide provides a comprehensive overview of the chemical synthesis of fluoxymesterone, its detailed chemical and physical properties, and its mechanism of action. The information presented is intended for researchers, scientists, and professionals involved in drug development and steroid chemistry.
Chemical Properties
Fluoxymesterone is a white to off-white crystalline powder. It is practically insoluble in water, sparingly soluble in ethanol, and slightly soluble in chloroform.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C20H29FO3 | [2] |
| Molecular Weight | 336.44 g/mol | [2] |
| Melting Point | 240 °C (with decomposition) | [1] |
| pKa | 13.40 ± 0.70 (Predicted) | [1] |
| Water Solubility | ≤0.5 mg/mL | [1] |
| Optical Rotation (α) | +104° (c=1, EtOH) | [1] |
| LogP | 3.29 (Predicted) |
Synthesis of Fluoxymesterone
The chemical synthesis of fluoxymesterone is a multi-step process that typically starts from androstenedione (B190577) or its hydroxylated derivative, 11α-hydroxy-4-androsten-3,17-dione. The latter is often produced via microbial hydroxylation of androstenedione.[3] A common synthetic route is outlined below.[3][4][5]
Synthesis Pathway
Caption: A generalized chemical synthesis pathway for fluoxymesterone.
Experimental Protocol (Representative)
The following is a representative, non-exhaustive protocol for the synthesis of fluoxymesterone starting from 11α-hydroxy-4-androsten-3,17-dione.
Step 1: Protection of the 3-keto group
To a solution of 11α-hydroxy-4-androsten-3,17-dione in an appropriate solvent (e.g., toluene), add pyrrolidine. The mixture is heated to reflux with azeotropic removal of water to form the enamine at the C3 position.
Step 2: Grignard Reaction at C17
The resulting enamine intermediate is then reacted with a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), in an ethereal solvent (e.g., THF) at low temperature. This introduces the 17α-methyl group.
Step 3: Hydrolysis (Deprotection)
The C3-enamine is hydrolyzed back to a ketone by treatment with an aqueous acid (e.g., acetic acid).
Step 4: Dehydration
The 11α-hydroxyl group is selectively tosylated using p-toluenesulfonyl chloride in pyridine. Subsequent treatment with a base (e.g., collidine) leads to the elimination of the tosyl group and the formation of a double bond between C9 and C11.
Step 5: Epoxidation
The C9-C11 double bond is then epoxidized, for example, by using a peroxy acid like m-chloroperoxybenzoic acid (mCPBA).
Step 6: Epoxide Opening with Hydrogen Fluoride (B91410)
The final step involves the opening of the epoxide ring with hydrogen fluoride (HF) in a suitable solvent system (e.g., THF/pyridine). This introduces the 9α-fluoro and 11β-hydroxyl groups, yielding fluoxymesterone.
Purification: The final product is typically purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Note: This is a generalized protocol. Specific reaction conditions, including temperatures, reaction times, and purification methods, should be optimized for each specific setup. Yields for each step can vary significantly based on the reaction conditions and scale.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of fluoxymesterone will show characteristic signals for the steroid backbone, including singlets for the angular methyl groups, a signal for the vinylic proton at C4, and signals for the protons on the carbon atoms bearing the hydroxyl groups.
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¹³C NMR: The carbon NMR spectrum will display 20 distinct signals corresponding to the 20 carbon atoms in the fluoxymesterone molecule. The signals for the carbonyl carbon (C3), the carbons of the double bond (C4 and C5), and the carbons attached to the fluorine and oxygen atoms will be in their characteristic regions.
Infrared (IR) Spectroscopy
The IR spectrum of fluoxymesterone exhibits characteristic absorption bands corresponding to its functional groups:
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O-H stretch: A broad band in the region of 3400-3500 cm⁻¹ due to the hydroxyl groups.
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C=O stretch: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the α,β-unsaturated ketone.
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C=C stretch: An absorption band around 1610-1630 cm⁻¹ for the double bond in the A ring.
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C-F stretch: An absorption in the region of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of fluoxymesterone will show a molecular ion peak (M⁺) at m/z 336. The fragmentation pattern will include characteristic losses of water (H₂O), methyl (CH₃), and hydrogen fluoride (HF).
Mechanism of Action and Metabolism
Fluoxymesterone exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[6] This ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the anabolic and androgenic effects of the steroid.
Caption: Simplified signaling pathway of fluoxymesterone via the androgen receptor.
Fluoxymesterone is metabolized in the liver through various pathways, including 6β-hydroxylation, 5α- and 5β-reduction, 3-keto-oxidation, and 11-hydroxy-oxidation. The presence of the 17α-methyl group hinders hepatic degradation, allowing for oral administration.[6]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of a fluoxymesterone sample.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need optimization.
Procedure:
-
Standard Preparation: Prepare a standard solution of fluoxymesterone of known concentration in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the fluoxymesterone to be analyzed in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 240 nm
-
Column temperature: 25 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the fluoxymesterone in the sample chromatogram to that of the standard.
Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of fluoxymesterone to the androgen receptor.
Materials:
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Source of androgen receptor (e.g., rat prostate cytosol or recombinant human AR)
-
Radiolabeled androgen (e.g., [³H]-dihydrotestosterone, [³H]-DHT)
-
Unlabeled fluoxymesterone
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Assay buffer
-
Scintillation counter
Procedure:
-
Incubation: Incubate the androgen receptor preparation with a fixed concentration of [³H]-DHT and varying concentrations of unlabeled fluoxymesterone in the assay buffer.
-
Separation: Separate the receptor-bound from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-DHT against the concentration of fluoxymesterone. The IC₅₀ value (the concentration of fluoxymesterone that inhibits 50% of the specific binding of [³H]-DHT) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: General experimental workflows for HPLC analysis and AR binding assay.
References
- 1. Fluoxymesterone CAS#: 76-43-7 [m.chemicalbook.com]
- 2. Fluoxymesterone | C20H29FO3 | CID 6446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluoxymesterone - Wikipedia [en.wikipedia.org]
- 4. Fluoxymesterone synthesis - chemicalbook [chemicalbook.com]
- 5. CN102040639A - Methods for preparing fluoxymesterone and intermediate thereof - Google Patents [patents.google.com]
- 6. Elucidation of urinary metabolites of fluoxymesterone by liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
